4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)-
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Overview
Description
4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with benzaldehyde to form a hydrazone intermediate, which is then cyclized using a suitable oxidizing agent to yield the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially hydrogenated triazoles .
Scientific Research Applications
4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazoles: Another class of triazoles with similar biological activities but different structural properties.
Benzimidazoles: Compounds with a similar benzene ring fused to an imidazole ring, known for their antimicrobial and anticancer activities.
Imidazoles: Five-membered heterocycles with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 4-Benzyl-3,5-diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development .
Properties
CAS No. |
28193-90-0 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-benzyl-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-20(18-12-6-2-7-13-18)22-23-21(24)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
QUYXKUDGLVNEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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